molecular formula C28H15N3O6 B11530668 2-(4'-nitrobiphenyl-4-yl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(4'-nitrobiphenyl-4-yl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11530668
M. Wt: 489.4 g/mol
InChI Key: WPGDSRMRRKQQQB-UHFFFAOYSA-N
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Description

2-(4’-nitrobiphenyl-4-yl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione: , often referred to as NBOI , is a heterocyclic organic compound. Let’s break down its structure:

  • The core structure consists of an isoindole-1,3(2H)-dione scaffold.
  • Attached to this core are two aromatic rings:
    • A nitrobiphenyl group (4’-nitrobiphenyl-4-yl) on one side.
    • A benzoxazinone group (4-oxo-4H-3,1-benzoxazin-2-yl) on the other side.

Preparation Methods

Synthetic Routes

    Condensation Reaction:

    Multicomponent Reactions (MCRs):

Industrial Production

  • While NBOI is not produced on an industrial scale, its synthesis can be adapted for larger-scale production.
  • Optimization of reaction conditions, scalability, and purification methods are essential for industrial applications.

Chemical Reactions Analysis

NBOI undergoes several reactions:

    Reduction: Reduction of the nitro group to the corresponding amine.

    Substitution: Substituting the nitro group with other functional groups.

    Oxidation: Oxidation of the benzoxazinone moiety.

    Cyclization: Formation of fused ring systems.

Common reagents include reducing agents (e.g., hydrogen , palladium on carbon ), nucleophiles (e.g., amines ), and oxidizing agents (e.g., DDQ ).

Major products:

  • Reduced NBOI derivatives (amino-NBOI).
  • Substituted NBOI analogs.
  • Cyclized products with fused ring systems.

Scientific Research Applications

NBOI finds applications in various fields:

    Medicinal Chemistry:

    Materials Science:

Mechanism of Action

  • NBOI’s mechanism of action depends on its specific application.
  • In anticancer research, it may inhibit DNA replication or interfere with cell cycle progression.
  • Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

  • NBOI’s uniqueness lies in its combination of isoindole, nitrobiphenyl, and benzoxazinone moieties.
  • Similar compounds include other isoindole derivatives, biphenyls, and benzoxazinones.

Properties

Molecular Formula

C28H15N3O6

Molecular Weight

489.4 g/mol

IUPAC Name

2-[4-(4-nitrophenyl)phenyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C28H15N3O6/c32-26-21-14-9-18(25-29-24-4-2-1-3-22(24)28(34)37-25)15-23(21)27(33)30(26)19-10-5-16(6-11-19)17-7-12-20(13-8-17)31(35)36/h1-15H

InChI Key

WPGDSRMRRKQQQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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